molecular formula C21H19NO5 B214587 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214587
M. Wt: 365.4 g/mol
InChI Key: JZCNRYLYFYXPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole-based compounds. It has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with the serotonin receptor. It has been shown to act as a partial agonist of the serotonin receptor, which results in the modulation of the receptor's activity. This modulation can lead to various physiological and biochemical effects, including the regulation of mood, anxiety, and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one are diverse and depend on the specific application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and inhibiting cell proliferation. In drug discovery, it has been studied for its potential as a lead compound for the development of new drugs, as it has been shown to have a high affinity for the serotonin receptor. In neuroscience, it has been studied for its potential as a modulator of the serotonin receptor, which can lead to the regulation of mood, anxiety, and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments include its high affinity for the serotonin receptor, its potential as a lead compound for the development of new drugs, and its diverse biochemical and physiological effects. However, its limitations include the need for further research to establish its safety and efficacy, as well as the need for specialized equipment and expertise to synthesize and study the compound.

Future Directions

For its study include the development of new drugs, the optimization of its synthesis method, and the elucidation of its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one involves several steps. The first step is the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(2,5-dimethoxyphenyl)-2-oxoethyl acetate. The second step involves the reaction of the intermediate product with propargyl bromide in the presence of a base to form 1-(2-propyn-1-yl)-2-(2,5-dimethoxyphenyl)-2-oxoethyl acetate. The final step involves the cyclization of the intermediate product with hydroxylamine hydrochloride to form 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one has been the focus of scientific research due to its potential applications in various fields. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, it has been studied for its potential as a lead compound for the development of new drugs. In neuroscience, it has been studied for its potential as a modulator of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, and depression.

properties

Product Name

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C21H19NO5/c1-4-11-22-17-8-6-5-7-16(17)21(25,20(22)24)13-18(23)15-12-14(26-2)9-10-19(15)27-3/h1,5-10,12,25H,11,13H2,2-3H3

InChI Key

JZCNRYLYFYXPFX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O

Origin of Product

United States

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